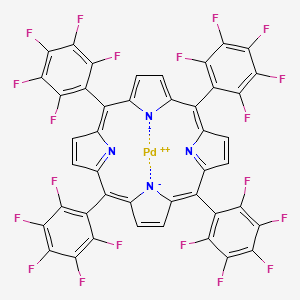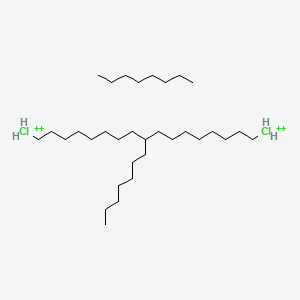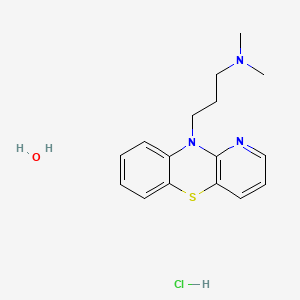
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is a complex organometallic compound featuring a palladium(II) ion coordinated to a porphyrin ligand with four pentafluorophenyl groups. This compound is known for its photostability and resistance to oxidation, making it useful in various scientific applications.
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is cysteine-containing peptides . This compound acts as a scaffold for the stapling and multicyclisation of these peptides .
Mode of Action
The compound contains four equivalent reactive sites for thiol-fluoride substitution . It interacts with its targets (cysteine residues) through these reactive sites, leading to the formation of cyclic structures . This interaction results in the stapling and multicyclisation of the peptides .
Biochemical Analysis
Biochemical Properties
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) exhibits several notable biochemical properties. It acts as a catalyst in various biochemical reactions, particularly those involving electron transfer and oxidation-reduction processes. The compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The nature of these interactions often involves the coordination of the palladium center with the active sites of the enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) exerts its effects through several mechanisms. One key mechanism involves the binding of the palladium center to thiol groups in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the conformation and activity of the target proteins. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic effects. For instance, high doses of the compound have been associated with oxidative stress and liver toxicity in animal studies. Threshold effects have also been observed, where the compound exhibits a biphasic response depending on the concentration .
Metabolic Pathways
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play roles in the detoxification of xenobiotics and the metabolism of endogenous compounds. The compound can affect metabolic flux and alter the levels of various metabolites, including reactive oxygen species and glutathione .
Transport and Distribution
Within cells and tissues, 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other serum proteins, facilitating its distribution in the bloodstream. Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is critical for its activity and function. The compound can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with key biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) typically involves the reaction of pentafluorophenyl-substituted porphyrin with palladium(II) salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of solvents such as dichloromethane or chloroform is common.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although it is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions can be performed to alter the oxidation state of the palladium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced palladium species.
Substitution: Substituted porphyrin derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its photostability makes it suitable for photochemical studies.
Biology: In biological research, the compound is used as a fluorescent probe and singlet oxygen sensitizer. It helps in studying cellular processes and imaging techniques.
Industry: In the industry, it is used as a dye and pigment due to its photostability and resistance to fading. It is also employed in the development of sensors and electronic devices.
Comparison with Similar Compounds
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin iron(III) chloride
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin manganese(III) chloride
5,10,15,20-Tetraphenyl-21H,23H-porphine
Uniqueness: 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) is unique due to its photostability, resistance to oxidation, and ability to generate singlet oxygen efficiently. These properties make it more suitable for applications requiring long-term stability and high reactivity under light exposure compared to similar compounds.
Properties
CAS No. |
72076-09-6 |
|---|---|
Molecular Formula |
C44H10F20N4Pd+2 |
Molecular Weight |
1081.0 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H10F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8,65,68H;/q;+2 |
InChI Key |
QLEXFNBWLLFJLX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)






